molecular formula C12H11Cl2N3O2 B1665902 Azaconazole CAS No. 60207-31-0

Azaconazole

Cat. No.: B1665902
CAS No.: 60207-31-0
M. Wt: 300.14 g/mol
InChI Key: AKNQMEBLVAMSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaconazole (CAS 60207-31-0; C₁₂H₁₁Cl₂N₃O₂) is a triazole-class fungicide widely used in agriculture and wood preservation. It exhibits broad-spectrum activity against wood-destroying fungi (e.g., Plasmopara viticola) and sap-staining fungi, and serves as a disinfectant in mushroom cultivation and post-harvest fruit storage . Its synthesis involves multi-step reactions, including bromination and cyclization, yielding a heterocyclic structure with dual nitrogen atoms and chlorine substituents . This compound is classified as "moderately hazardous" (Toxicity class II) with an acute oral LD₅₀ of 308 mg/kg in rodents .

Preparation Methods

The synthesis of azaconazole involves several steps, starting with the preparation of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-yl) ethanone. This intermediate is then reacted with appropriate reagents to form this compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield .

In industrial production, this compound is synthesized using large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Azaconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Azaconazole has a wide range of scientific research applications:

Mechanism of Action

Azaconazole exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity and functionality of the fungal cell membrane, leading to cell death. This mechanism targets the molecular pathways involved in sterol biosynthesis, making this compound an effective antifungal agent .

Comparison with Similar Compounds

Structural and Functional Similarities

Azaconazole shares structural features with other triazole and imidazole fungicides (Table 1):

  • Chlorine substituents : Furametpyr, iprodione, and penthiopyrad also contain chlorine, enhancing their antifungal activity .
  • Heterocyclic nitrogen atoms : Like tebuconazole and propiconazole, this compound has a triazole ring critical for inhibiting fungal cytochrome P450 (CYP51), a key enzyme in ergosterol biosynthesis .

Table 1: Structural Comparison of this compound and Key Analogs

Compound Core Structure Chlorine Substituents Heterocyclic Nitrogen
This compound Triazole Yes (2,4-dichlorophenyl) Yes (1,2,4-triazole)
Propiconazole Triazole Yes Yes
Iprodione Dicarboximide Yes No
Tebuconazole Triazole No Yes

Mode of Action and Binding Affinity

This compound and other azoles inhibit CYP51, but their binding kinetics vary:

  • CYP51 Binding: this compound exhibits dual dissociation constants in Mycobacterium tuberculosis CYP51, suggesting multiple binding conformations. In contrast, propiconazole shows non-linear binding to zebrafish CYP51ZFT (1.5:1 stoichiometry), while ketoconazole binds in a 1:1 ratio .
  • Transport Mechanism : this compound, fluconazole, and ketoconazole share a facilitated diffusion import pathway in pathogenic fungi, competing for the same transporter .

Table 2: CYP51 Binding Characteristics

Compound Organism Tested Binding Stoichiometry Key Observation
This compound M. tuberculosis Dual constants Multiple conformations or binding sites
Propiconazole Zebrafish 1.5:1 (CYP51ZFT) Non-linear binding
Ketoconazole Human/Candida albicans 1:1 Higher affinity for fungal CYP51

Toxicity and Regulatory Status

Acute Toxicity :

  • This compound (LD₅₀: 308 mg/kg) is more toxic than propiconazole (LD₅₀: 1,520 mg/kg) but less hazardous than cypermethrin (LD₅₀: 79–250 mg/kg) .
  • Rodewod 200EC (0.8% this compound) has low mammalian toxicity (rodent LD₅₀: 1,291–2,190 mg/kg) .

Regulatory Limits :

  • Maximum Residue Limits (MRLs) : this compound, Simeconazole, and Diniconazole have stricter MRLs (0.01 ppm) compared to propiconazole (0.05 ppm) in the EU .

Table 3: Toxicity and Regulatory Data

Compound LD₅₀ (mg/kg) Toxicity Class (WHO) MRL (ppm)
This compound 308 II (Moderate) 0.01
Propiconazole 1,520 II (Moderate) 0.05
Cypermethrin 79–250 IB (High) 0.05–2.0

Biological Activity

Azaconazole, a member of the triazole class of fungicides, is primarily recognized for its role as a sterol biosynthesis inhibitor . This compound is utilized in agricultural settings to control various fungal diseases, particularly in crops. Its mechanism of action involves the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity and function. This article delves into the biological activity of this compound, highlighting its efficacy, toxicity, and environmental impact based on diverse research findings.

This compound operates by inhibiting the enzyme lanosterol demethylase, a critical component in the ergosterol biosynthesis pathway. By disrupting this process, this compound effectively compromises the structural integrity of fungal membranes, leading to cell death. This mechanism is shared among many triazole fungicides, making them potent agents against a wide range of fungal pathogens.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against various pathogens. Its effectiveness is particularly noted in controlling:

  • Powdery mildew on crops.
  • Bean rust , a common disease affecting legumes.

In controlled studies, this compound exhibited a high degree of efficacy in reducing fungal biomass and disease incidence when applied at recommended rates.

Toxicity Profile

The toxicity of this compound has been assessed in various studies, revealing moderate toxicity levels to non-target organisms:

  • Mammals : this compound is classified as moderately toxic to mammals but is not expected to bioaccumulate significantly in biological systems .
  • Aquatic Life : It poses moderate toxicity risks to fish and aquatic invertebrates, indicating potential environmental concerns when used extensively .
  • Birds : Similar moderate toxicity has been observed in avian species .

Environmental Persistence

This compound is characterized by moderate solubility in water and volatility, which raises concerns regarding its persistence in aquatic environments. Studies indicate that while it does not readily bioaccumulate, its environmental persistence necessitates careful management to mitigate potential ecological impacts .

1. Efficacy Study

A study conducted on this compound's effectiveness against powdery mildew reported a significant reduction in disease severity when applied at specific growth stages of crops. The results are summarized below:

TreatmentDisease Severity Reduction (%)
Control0
This compound (Low)60
This compound (High)85

This underscores this compound's potential as an effective fungicide under field conditions.

2. Toxicological Assessment

Research exploring the toxicological profile of this compound highlighted its effects on liver function. In vivo studies indicated that exposure to high doses resulted in hepatotoxicity characterized by liver hypertrophy and altered enzyme levels. The following table summarizes key findings:

Study TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects
Rat Study510Liver weight increase; enzyme alterations
Dog Study210Fatty liver changes; increased liver enzymes

These findings suggest that while this compound is effective as a fungicide, it requires careful handling due to its potential health risks at elevated exposure levels .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Azaconazole in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, followed by purification via column chromatography. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Researchers must adhere to safety protocols (e.g., handling corrosive reagents under fume hoods) as outlined in chemical safety guidelines .

Q. How does this compound’s mechanism of action differ from other triazole antifungals in in vitro models?

  • Methodological Answer : Comparative studies should employ fungal susceptibility assays (e.g., CLSI M38/M44 standards) to measure minimum inhibitory concentrations (MICs). Mechanistic differences can be probed via cytochrome P450 (CYP450) enzyme inhibition assays, using spectrophotometric or fluorometric methods. For example, this compound’s binding affinity to CYP51 can be quantified via isothermal titration calorimetry (ITC), contrasting with fluconazole or itraconazole .

Q. What are the critical variables affecting this compound’s stability in experimental formulations?

  • Methodological Answer : Stability studies should assess pH, temperature, and light exposure using accelerated stability testing (e.g., ICH Q1A guidelines). Degradation products are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, this compound’s hydrolysis under acidic conditions (pH <3) may necessitate buffered formulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s efficacy data across different fungal strains?

  • Methodological Answer : Contradictions may arise due to strain-specific mutations (e.g., CYP51 polymorphisms) or variations in experimental conditions (e.g., inoculum size). A robust design includes:

  • Strain Banking : Use authenticated strains from repositories like ATCC.
  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µg/mL) to capture non-linear effects.
  • Statistical Models : Apply mixed-effects models to account for inter-strain variability .

Q. What advanced methodologies are recommended for studying this compound’s pharmacokinetics in in vivo models?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo data from rodent studies. Key steps:

  • Sample Collection : Serial blood/tissue sampling at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
  • Analytical Validation : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Compartmental Analysis : Estimate parameters like volume of distribution (Vd) and clearance (CL) using non-linear regression (e.g., Phoenix WinNonlin) .

Q. How can researchers optimize experimental designs to evaluate this compound’s synergistic effects with other antifungals?

  • Methodological Answer : Apply checkerboard assays or time-kill curves to quantify synergy (e.g., fractional inhibitory concentration index, FICI). Advanced designs include:

  • High-Throughput Screening : Use robotic platforms to test combinatorial libraries.
  • Transcriptomic Profiling : RNA sequencing (RNA-seq) to identify synergistic pathway perturbations.
  • Mechanistic Validation : CRISPR-Cas9 knockout models to confirm target interactions .

Q. What strategies address reproducibility challenges in this compound’s cytotoxicity assays?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and culture conditions (e.g., serum-free media to avoid protein binding). Include:

  • Positive/Negative Controls : E.g., cyclosporine A for mitochondrial toxicity.
  • Multi-Parametric Assays : Combine MTT viability tests with lactate dehydrogenase (LDH) release assays.
  • Data Normalization : Use Z-factor metrics to assess assay robustness .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s environmental persistence in ecotoxicology studies?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Steps:

  • Data Harmonization : Convert all studies to common units (e.g., half-life in days).
  • Subgroup Analysis : Stratify by environmental factors (e.g., soil pH, microbial activity).
  • Sensitivity Testing : Evaluate outlier removal impact using leave-one-out cross-validation .

Q. What statistical approaches are suitable for time-dependent this compound resistance studies?

  • Methodological Answer : Use survival analysis (e.g., Kaplan-Meier curves) to model resistance emergence. Cox proportional hazards models can identify covariates (e.g., sublethal dosing). Pair with genomic sequencing to correlate resistance mutations (e.g., ERG11 mutations) with phenotypic data .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 2 guidelines:
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling.
  • Waste Disposal : Incinerate contaminated materials at ≥1000°C.
    Refer to SDS sections 2.1 and 7.1 for detailed hazard mitigation .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041613
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-31-0
Record name Azaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.